molecular formula C16H23INOP B14405691 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide CAS No. 87981-24-6

6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide

Cat. No.: B14405691
CAS No.: 87981-24-6
M. Wt: 403.24 g/mol
InChI Key: KAKVLXDDQSJSAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a quinoline ring substituted with diethylphosphoryl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves the reaction of 6-chloro-1-ethyl-4-methylquinoline with diethylphosphite in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the diethylphosphoryl group. The resulting intermediate is then quaternized with methyl iodide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. Additionally, it can inhibit key enzymes and interfere with metabolic pathways, resulting in antimicrobial and anticancer effects. The molecular targets include membrane phospholipids and specific enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Diethylphosphoryl)-1-ethylquinolin-1-ium iodide
  • 6-(Diethylphosphoryl)-4-methylquinolin-1-ium iodide
  • 6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium bromide

Uniqueness

6-(Diethylphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

87981-24-6

Molecular Formula

C16H23INOP

Molecular Weight

403.24 g/mol

IUPAC Name

6-diethylphosphoryl-1-ethyl-4-methylquinolin-1-ium;iodide

InChI

InChI=1S/C16H23NOP.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)19(18,6-2)7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

KAKVLXDDQSJSAD-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=O)(CC)CC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.